molecular formula C10H9FN2OS B1483464 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2098118-99-9

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No. B1483464
CAS RN: 2098118-99-9
M. Wt: 224.26 g/mol
InChI Key: VJRXTVOBWQDMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde (FETPC) is an organic compound with a unique pyrazole structure. It is a synthetic compound derived from 1-fluoroethyl-3-thiophen-2-ylpyrazole-5-carbaldehyde (FETP). FETPC is a versatile compound that can be used in a variety of applications, ranging from scientific research to laboratory experiments.

Scientific Research Applications

Synthesis and Characterization of Chitosan Schiff Bases

Chitosan Schiff bases synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and other derivatives have been studied for their antimicrobial properties. These compounds exhibited significant activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The study also affirmed the absence of cytotoxic activity in these compounds (Hamed et al., 2020).

Antimicrobial and Antioxidant Properties of Pyrazole-Based Heterocycles

Pyrazole-based heterocycles, derived from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, were synthesized and assessed for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds showcased promising results in these areas, indicating a broad spectrum of potential medicinal applications (Abdel-Wahab et al., 2012).

Structural Characterization of Pyrazole Compounds

The study focused on the synthesis and characterization of four pyrazole compounds with different substituents. The crystal structures were determined, providing valuable insight into the molecular conformation and the potential reactivity of these compounds (Loh et al., 2013).

Schiff Bases and Their Antimicrobial Activity

Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes were synthesized and evaluated for their antimicrobial activity. Several derivatives exhibited notable activity, highlighting their potential as antimicrobial agents (Puthran et al., 2019).

Synthesis and Antimicrobial Testing of Schiff's Base Derivatives

The study synthesized various Schiff's base derivatives and assessed their antimicrobial activity. Many of the synthesized compounds demonstrated good to excellent antibacterial activity, suggesting their potential as effective antimicrobial agents (Mistry et al., 2016).

properties

IUPAC Name

2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-3-4-13-8(7-14)6-9(12-13)10-2-1-5-15-10/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRXTVOBWQDMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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